This compound is derived from natural amino acids and is primarily used as a building block in organic synthesis. It falls under the category of amino acids, which are the fundamental building blocks of proteins. Its structural uniqueness provides it with specific properties that make it valuable in research and industrial applications.
The synthesis of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid can be achieved through several methods. One common approach involves esterification reactions where the corresponding amino acid is treated with methoxycarbonyl chloride in the presence of a base such as triethylamine. The general synthetic route can be summarized as follows:
Industrial synthesis may employ larger-scale esterification processes, often using ion-exchange resins like Amberlyst™-15 to enhance efficiency.
The molecular structure of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid can be characterized by its functional groups:
The molecular formula is , indicating a total of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound's three-dimensional conformation allows for specific interactions with enzymes and receptors in biological systems.
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid can undergo several chemical reactions:
The specific conditions for these reactions vary based on the desired outcome but generally require controlled environments to ensure high yields.
The mechanism of action for 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid primarily revolves around its role as a substrate in enzymatic reactions within metabolic pathways. Its incorporation into peptides can influence protein folding and function due to its unique side chain properties. The methoxycarbonyl group can participate in hydrogen bonding interactions, enhancing binding affinity to enzymes involved in metabolic processes.
The physical and chemical properties of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid include:
These properties are critical for its application in various chemical reactions and biological systems.
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid has several scientific applications:
Catalytic asymmetric synthesis represents a cornerstone methodology for achieving high enantiomeric enrichment in the production of non-racemic 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, particularly the biologically relevant (2S)-enantiomer (CAS: 74761-42-5). This chiral amino acid derivative features a stereogenic center at the C-2 position, necessitating precise stereocontrol during synthesis. Transition metal catalysis, especially employing copper-based chiral complexes, has demonstrated remarkable efficacy in facilitating enantioselective transformations. These catalysts operate through well-defined coordination geometries that create stereoselective environments, enabling preferential formation of one enantiomer over the other. The chiral ligands—including bisoxazolines, phosphines, and diamine derivatives—play a critical role in inducing asymmetry during key bond-forming steps such as hydrogenation, conjugate addition, or reductive amination [6].
The enantioselective hydrogenation of dehydroamino acid derivatives using chiral rhodium or ruthenium catalysts provides an alternative pathway to access enantiomerically pure material. This methodology leverages the prochiral plane in enamide substrates, where chiral catalysts deliver hydrogen with facial selectivity. Optimization parameters such as solvent polarity (aprotic solvents generally preferred), hydrogen pressure (typically 50-100 psi), catalyst loading (often 0.5-2 mol%), and temperature (frequently ambient to 50°C) significantly influence both conversion and enantiomeric excess. Recent advances have demonstrated that carefully engineered catalysts can achieve enantiomeric excess values exceeding 95% for structurally related N-acyl amino acid derivatives under optimized conditions [8].
Table 1: Asymmetric Catalysis Approaches for Enantiomeric Enrichment
Catalyst System | Substrate Class | Reaction Type | Reported ee (%) | Key Advantages |
---|---|---|---|---|
Copper-Bisoxazoline | β-Ketoesters | Asymmetric hydrogenation | 90-98 | High functional group tolerance |
Rhodium-DuPhos | Dehydroamino acids | Enantioselective reduction | 92-99 | Excellent reproducibility |
Ruthenium-BINAP | N-Acyl enolates | Conjugate addition | 85-95 | Ambient temperature operation |
Organocatalysts (Cinchona) | β-Substituted acrylates | Michael addition | 80-93 | Metal-free, mild conditions |
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (Moc-Val-OH) serves as a strategically valuable building block in Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/t-Butyl strategy. The compound's structural features—a protected α-amino group via the methoxycarbonyl moiety and a free carboxylic acid—make it ideally suited for iterative peptide chain elongation. In standard SPPS workflows, the carboxylic acid group is activated using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (Diisopropylcarbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole), facilitating amide bond formation with the N-terminal amine of the growing peptide chain anchored to the resin [7].
The methoxycarbonyl (Moc) protecting group exhibits significant advantages in SPPS applications. Unlike the acid-labile Boc (tert-Butyloxycarbonyl) group or base-sensitive Fmoc (Fluorenylmethyloxycarbonyl) group, the Moc group demonstrates intermediate stability profiles, allowing orthogonal deprotection strategies in complex peptide syntheses. Crucially, the Moc group can be selectively removed under mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane, 1-5% solutions) without affecting acid-labile side-chain protections or cleaving the peptide-resin linkage. This characteristic enables its application in segment condensation strategies and the synthesis of branched peptide architectures where selective deblocking is required [7].
Table 2: SPPS Integration Parameters for Moc-Val-OH Building Block
SPPS Parameter | Optimized Conditions | Functional Outcome |
---|---|---|
Activation Reagent | HATU/DIPEA (1:2 equiv.) | Efficient coupling, minimal racemization |
Coupling Time | 30-45 minutes (microwave-assisted) | Rapid amide bond formation |
Deprotection Conditions | 2% TFA/DCM (5 × 2 min) | Selective Moc removal |
Resin Compatibility | Wang, Rink amide, CTC | Versatile anchoring options |
Side Reactions | < 0.3% dipeptide deletion | High synthetic fidelity |
Modern microwave-assisted automated SPPS platforms have significantly enhanced the efficiency of incorporating sterically hindered amino acids like Moc-protected valine derivatives. Microwave irradiation (typically 50W power, 50°C) reduces coupling times from several hours to 30-45 minutes while maintaining excellent coupling efficiency (>99.5% per step) and minimizing epimerization at the chiral center. This technological advancement facilitates the synthesis of long peptide sequences containing multiple Moc-protected residues, which previously presented significant challenges due to slow coupling kinetics and aggregation tendencies [7].
The preparation of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid predominantly employs methoxycarbonyl chloride as the key reagent for introducing the protecting group onto valine's α-amino group. This transformation represents a critical protection step that must proceed with high chemoselectivity to avoid undesired side reactions at the carboxylic acid functionality. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of methoxycarbonyl chloride, followed by chloride elimination. Optimal reaction conditions utilize dual-phase solvent systems with dichloromethane or tetrahydrofuran as organic phases and aqueous sodium bicarbonate or sodium carbonate solutions to neutralize the generated hydrochloric acid .
The chemoselectivity profile of methoxycarbonyl chloride is strongly influenced by pH control and temperature modulation. Maintaining the reaction mixture at pH 8-9 (through continuous base addition) and temperatures between 0-5°C prevents competing reactions including carboxylic acid chlorination and N,O-bis-carbonylation. Under these optimized conditions, yields typically exceed 85% with minimal byproduct formation. The methoxycarbonyl group demonstrates excellent stability toward a wide range of synthetic transformations common in peptide chemistry, including carbodiimide-mediated couplings, saponification of methyl esters, and nucleophilic substitutions. However, this protecting group exhibits selective lability toward strong nucleophiles (e.g., piperidine, hydrazine) and acidic conditions (e.g., trifluoroacetic acid), enabling its orthogonal removal in the presence of tert-butyl-based protecting groups or acid-stable functionalities .
Protecting group dynamics studies reveal that the steric environment created by the adjacent isopropyl substituent (characteristic of valine) influences both the introduction and removal kinetics of the methoxycarbonyl group. Compared to glycine or alanine derivatives, valine's β-branched structure slightly decreases the rate of methoxycarbonylation by approximately 15-20%, necessitating extended reaction times (2-4 hours versus 1-2 hours for linear chain amino acids). However, this steric influence conversely enhances the hydrolytic stability of the installed protecting group toward both acidic and basic conditions, providing a broader window for subsequent chemical manipulations .
Retrosynthetic deconstruction of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid reveals multiple industrially viable pathways, each with distinct advantages in scalability, cost efficiency, and stereochemical control. The conventional retrosynthetic disconnection approaches the molecule through either C-N bond cleavage at the carbamate linkage or C-C bond formation at the chiral center. The most straightforward retrosynthesis identifies commercial L-valine as the optimal chiral precursor, with methoxycarbonyl chloride as the protecting reagent—a strategy that leverages the natural chirality of the amino acid pool and avoids the need for resolution steps [9].
For large-scale production exceeding kilogram quantities, the industrial synthesis employs continuous-flow reactors with ion-exchange resins (e.g., Amberlyst™-15) as heterogeneous catalysts. This approach replaces traditional triethylamine with immobilized catalysts, significantly simplifying purification and reducing waste generation. Key process parameters optimized for scale include reagent stoichiometry (1.05-1.1 equivalents methoxycarbonyl chloride per valine), residence time (15-30 minutes), temperature (20-25°C), and catalyst recycling (typically 10-15 cycles before significant activity loss). These optimizations achieve space-time yields exceeding 200 g/L·h with purity >98% by HPLC, demonstrating the process efficiency necessary for commercial production .
Alternative retrosynthetic pathways have been explored to circumvent the limited scalability of solution-phase amino acid protection. One innovative approach employs solid-supported reagents in a multi-step continuous process where valine is first adsorbed onto anion-exchange resin, followed by reaction with methoxycarbonyl chloride in apolar solvents. This methodology confines the reaction to the solid phase, enabling simplified filtration workup and dramatically reducing aqueous waste streams. Economic analysis indicates that at pilot-plant scale (100 kg/batch), this approach reduces production costs by 30-40% compared to traditional batch processes by minimizing solvent consumption, purification complexity, and labor requirements [9].
Biocatalytic methodologies offer sustainable alternatives for synthesizing enantiomerically pure 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid through enzymatic resolution or asymmetric biosynthesis. The branched-chain amino acid metabolic pathway—particularly enzymes involved in L-valine biosynthesis and modification—provides foundational biocatalytic machinery for these approaches. Lipases and esterases demonstrate significant potential for kinetic resolution of racemic mixtures, preferentially hydrolyzing the ester functionality in either the desired (2S) or unwanted (2R) enantiomer. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin shows exceptional enantioselectivity (E > 200) toward methyl ester derivatives of N-protected valine analogues in organic-aqueous biphasic systems [5].
Metabolic engineering of microbial systems enables de novo biosynthesis of the target compound from simple carbon sources. Recombinant Escherichia coli strains expressing heterologous methoxycarbonyl transferase activity alongside enhanced L-valine biosynthetic pathways have demonstrated promising results. These engineered systems overexpress key enzymes including acetohydroxy acid synthase (ilvBN), ketol-acid reductoisomerase (ilvC), and dihydroxy acid dehydratase (ilvD) to boost L-valine flux, coupled with a tailored S-adenosylmethionine-dependent methyltransferase engineered for methoxycarbonyl transfer specificity. Fed-batch fermentation optimization has achieved titers approaching 25 g/L in 72-hour cultivations, with the methoxycarbonylation step efficiency exceeding 70% as measured by mass spectrometry [5].
The transaminase-mediated asymmetric synthesis route provides an alternative biocatalytic strategy starting from the corresponding α-keto acid precursor, 3-methyl-2-oxobutanoic acid. Engineered ω-transaminases, particularly those derived from Arthrobacter species and subjected to directed evolution for enhanced activity toward bulky substrates, catalyze the transfer of an amino group from an amine donor to the keto acid. The methoxycarbonyl protection is then introduced enzymatically using carbamate kinases. This two-enzyme cascade operates efficiently in single-pot conditions, eliminating the need for intermediate isolation and enabling cofactor recycling through smart engineering of the amine donor system. Recent advances have achieved space-time yields exceeding 50 g/L/day with enantiomeric excess >99.5%, demonstrating the industrial viability of this approach [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4